molecular formula C14H8N2O5S B11764928 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid CAS No. 823195-17-1

5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid

Cat. No.: B11764928
CAS No.: 823195-17-1
M. Wt: 316.29 g/mol
InChI Key: KKVZUCJDWCDZFM-UHFFFAOYSA-N
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Description

5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an isophthalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiophene and oxadiazole rings may interact with biological macromolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Properties

CAS No.

823195-17-1

Molecular Formula

C14H8N2O5S

Molecular Weight

316.29 g/mol

IUPAC Name

5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C14H8N2O5S/c17-13(18)8-4-7(5-9(6-8)14(19)20)12-15-11(16-21-12)10-2-1-3-22-10/h1-6H,(H,17,18)(H,19,20)

InChI Key

KKVZUCJDWCDZFM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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